3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(8)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBQRHJOPSWUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247339 | |
| Record name | 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-04-3 | |
| Record name | 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227599-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Trifluoromethylpyridine (TFMP) Derivatives
There are three primary methods for synthesizing trifluoromethylpyridine (TFMP) derivatives:
- Chlorine/fluorine exchange using trichloromethylpyridine.
- Constructing a pyridine ring from a trifluoromethyl-containing building block.
- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Currently, the first two methods are the most common.
Synthesis from 2-Chloro-3-Nitropyridine
A method for synthesizing fluorine-containing heterocyclic compounds involves using 2-chloro-3-nitropyridine as a raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to produce 2-trifluoromethyl-3-nitropyridine. The resulting 2-trifluoromethyl-3-nitropyridine undergoes reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to obtain 2-trifluoromethyl-3-fluoropyridine. Subsequently, the 2-trifluoromethyl-3-fluoropyridine is subjected to hydrogen extraction under the action of a lithium reagent, and dried carbon dioxide gas is introduced to obtain 3-fluoro-2-trifluoromethyl isonicotinic acid.
Photoredox-Mediated Synthesis of 3-Fluoropyridines
A method for synthesizing substituted 3-fluoropyridines involves the photoredox coupling of \$$\alpha,\alpha\$$-difluoro-\$$ \beta \$$-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by condensation with ammonium acetate.
Table 1: Optimization of the One-Pot Synthesis of 3-Fluoropyridine 4a
| No. | Reagents (equiv) | Solvent | T (°C) | Time (h) | Yield a (%) |
|---|---|---|---|---|---|
| 1 | AcONH4 (1.3), - | DMF | 80 | 16 | 64 |
| 2 | AcONH4 (1.3), - | MeCN | 80 | 16 | 45 |
| 3 | AcONH4 (5), - | DMF | 120 | 3 | 90 |
a Determined by 19F NMR of reaction mixtures with 4-fluorotoluene as an internal standard.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:
Ammonia/Amines :
Reaction with ammonia or primary amines at elevated temperatures (80–120°C) replaces fluorine with amino groups, forming derivatives like 3-amino-2-methoxy-4-(trifluoromethyl)pyridine. Yields depend on solvent polarity and steric effects .
Alkoxides :
Methoxy or ethoxy groups can replace fluorine using sodium methoxide/ethoxide in aprotic solvents (e.g., DMF), though competing demethylation of the 2-methoxy group may occur.
Industrial Fluorination :
Vapor-phase reactions at 300–450°C with catalysts like iron fluoride enable selective fluorination, often paired with chlorination for multi-halogenated products .
Coupling Reactions
The trifluoromethyl group enhances electron deficiency, facilitating cross-coupling:
Suzuki–Miyaura Coupling :
Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl boronic acids to couple at the 4-position. For example, coupling with phenylboronic acid yields 4-phenyl derivatives in ~75% yield .
Oxidative Coupling :
In the presence of oxygen and Pd(OAc)₂, aerobic oxidative coupling with xylene forms bipyridine structures, critical in ligand synthesis .
Functional Group Transformations
Methoxy Group Demethylation :
Strong acids (HBr/AcOH) or Lewis acids (BBr₃) cleave the 2-methoxy group to hydroxyl, enabling further derivatization.
Trifluoromethyl Stability :
The CF₃ group resists hydrolysis under standard conditions but can undergo radical-mediated defluorination at >400°C .
Industrial-Scale Reaction Data
Reaction conditions and yields for analogous trifluoromethylpyridines :
| Substrate | Temp (°C) | Catalyst | Major Product | Yield (%) |
|---|---|---|---|---|
| 3-Picoline | 380 | FeF₃ | 2,5-CTF a | 64.1 |
| 2-Picoline | 450 | FeF₃ | 2,3,5-DCTF b | 62.2 |
| 4-Picoline | 380 | FeF₃ | 2,5-CTF | 64.1 |
Key :
a 2-Chloro-5-(trifluoromethyl)pyridine
b 2,3,5-Trichloro-4-(trifluoromethyl)pyridine
Reaction Mechanism Insights
-
Electron Deficiency : The pyridine ring’s electron-withdrawing groups (F, CF₃, OMe) direct nucleophilic attacks to the 3-position.
-
Catalytic Pathways : Pd catalysts facilitate oxidative addition at halogenated positions, enabling efficient cross-coupling .
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Industrial methodologies prioritize vapor-phase reactions for scalability, while laboratory techniques focus on precision functionalization.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound is primarily used as a precursor in the synthesis of more intricate fluorinated compounds. Its trifluoromethyl and methoxy groups provide unique reactivity patterns that are advantageous in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and oxidative couplings, leading to the formation of diverse chemical entities, including aminopyridines and tetramethylbiphenyls.
Table 1: Reactions Involving 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
| Reaction Type | Product Type | Notes |
|---|---|---|
| Nucleophilic Substitution | Aminopyridines | Useful for creating derivatives with varied biological activities. |
| Oxidative Coupling | Tetramethylbiphenyls | Important in material science applications. |
Enhanced Biological Interactions
The incorporation of fluorine atoms into the pyridine structure significantly enhances its lipophilicity and stability, which can lead to improved interactions with biological targets. This has made it a candidate for various therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain fungal strains, with trifluoromethyl-substituted pyridines showing higher fungicidal activity compared to non-fluorinated counterparts.
- Antitumor Activity : Fluorinated compounds are often explored for anticancer properties. Derivatives containing trifluoromethyl groups have demonstrated significant inhibitory effects on cancer cell proliferation in vitro.
- Drug Development : This compound is being investigated as a building block for synthesizing novel drugs with enhanced pharmacokinetic profiles. Its unique properties make it suitable for targeting a range of diseases.
Agrochemical Applications
Crop Protection Agents
Fluorinated pyridines, including derivatives of this compound, are increasingly utilized in agrochemicals. These compounds have been shown to protect crops from pests effectively.
Market Presence
The first trifluoromethyl-pyridine derivative introduced to the agrochemical market was Fluazifop-butyl, which has paved the way for over 20 new ISO common name-accredited agrochemicals . The unique physicochemical properties imparted by fluorination enhance the efficacy and selectivity of these compounds.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Study on Antimicrobial Properties : A study demonstrated that the presence of trifluoromethyl groups significantly increased the antimicrobial potency of pyridine derivatives against certain fungal strains, suggesting potential applications in antifungal drug development.
- Investigations into Antitumor Effects : Research focusing on fluorinated compounds indicated that those with trifluoromethyl substitutions showed promising results in inhibiting cancer cell growth, supporting their exploration as anticancer agents.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its fluorine atoms. Fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Boiling Point : 176.5 ± 40.0 °C (predicted)
- Density : 1.351 ± 0.06 g/cm³ (predicted)
- pKa : -1.40 ± 0.18 (predicted) .
Structural Features :
The compound features a pyridine ring substituted with three functional groups:
Fluorine at position 3 (electron-withdrawing).
Methoxy group (-OCH₃) at position 2 (moderately electron-donating).
Trifluoromethyl group (-CF₃) at position 4 (strongly electron-withdrawing).
This unique combination of substituents influences its electronic properties, solubility, and reactivity, making it valuable in pharmaceutical and agrochemical synthesis .
Comparison with Similar Pyridine Derivatives
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related pyridine derivatives:
Electronic and Reactivity Differences
Electron-Withdrawing Effects :
- The 3-fluoro and 4-CF₃ groups in the target compound create a highly electron-deficient pyridine ring, reducing nucleophilicity compared to analogs like 3-methoxy-4-CF₃-pyridine .
- Halogenated analogs (e.g., 2-Bromo-6-Cl-4-CF₃-pyridine) exhibit greater reactivity in Suzuki-Miyaura couplings due to the presence of Br/Cl leaving groups .
Acidity :
Physical Property Trends
- Boiling Point : The target compound’s predicted boiling point (176.5°C) is lower than bromo/chloro analogs (e.g., 2-Bromo-6-Cl-4-CF₃-pyridine) due to reduced molecular weight and halogen absence .
- Density: Higher density (1.351 g/cm³) compared to non-fluorinated pyridines (e.g., 3-methoxy-4-CF₃-pyridine, ~1.2 g/cm³) reflects fluorine’s mass contribution .
Biological Activity
3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique chemical properties. The incorporation of fluorine atoms enhances the compound's interaction with biological targets, which may lead to improved pharmacokinetic and pharmacodynamic profiles. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The structural characteristics of this compound contribute to its biological activity:
- Fluorine Atoms : The presence of fluorine enhances lipophilicity, stability, and bioavailability.
- Pyridine Ring : The aromatic nature allows for π-π interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atoms can form strong hydrogen bonds and participate in hydrophobic interactions, making the compound a potential inhibitor or modulator of enzyme activities. Specific mechanisms include:
- Enzyme Inhibition : Interaction with active sites of enzymes, potentially leading to inhibition or modulation.
- Receptor Binding : Enhanced binding affinity to receptors due to increased lipophilicity.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential applications in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain fungal strains. Trifluoromethyl-substituted pyridines have been shown to possess higher fungicidal activity compared to their non-fluorinated counterparts .
- Antitumor Activity : Fluorinated compounds are often explored for their anticancer properties. For instance, derivatives containing trifluoromethyl groups have demonstrated significant inhibitory effects on cancer cell proliferation in vitro .
- Drug Development : The compound is being investigated as a building block for synthesizing more complex molecules with enhanced therapeutic profiles. Its unique properties make it a candidate for developing novel drugs targeting various diseases .
Table 1: Summary of Biological Activities
Research Highlights
- A study indicated that the trifluoromethyl group significantly enhances the potency of compounds against specific biological targets, including enzymes involved in cancer progression .
- Another investigation showed that derivatives similar to this compound exhibited strong antifungal properties against Candida species, suggesting potential clinical applications in treating fungal infections .
Q & A
Q. What are the key synthetic routes for 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of fluorinated pyridine derivatives often involves nucleophilic substitution or fluorination reactions. For example, trifluoromethyl groups can be introduced via halogen exchange using reagents like trifluoromethyl copper complexes or via direct fluorination of precursor pyridines. Methoxy groups are typically added through alkoxylation using potassium hydroxide or sodium methoxide under controlled temperatures (60–100°C). Optimization includes:
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Lower temperatures (e.g., 0–25°C) minimize side reactions during fluorination steps.
Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : and NMR confirm substituent positions and absence of impurities (e.g., residual solvents or unreacted precursors).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy.
- HPLC with UV detection : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
- X-ray crystallography : Resolves 3D structure and confirms regiochemistry (e.g., methoxy at C2 vs. C3) .
Advanced Research Questions
Q. How do substituent positions (fluoro, methoxy, trifluoromethyl) influence the compound's biological activity, and what experimental approaches can elucidate structure-activity relationships (SAR)?
Methodological Answer: Substituent positions critically modulate interactions with biological targets. For instance:
- Fluorine at C3 : Enhances metabolic stability by blocking cytochrome P450 oxidation.
- Trifluoromethyl at C4 : Increases lipophilicity, improving membrane permeability.
- Methoxy at C2 : Steric effects may hinder binding to hydrophobic enzyme pockets.
Q. Experimental SAR strategies :
- Enzyme inhibition assays : Measure IC values using recombinant CYP isoforms (e.g., CYP1B1 via ethoxyresorufin-O-deethylase (EROD) assays) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to target proteins.
- Comparative molecular field analysis (CoMFA) : Correlates substituent electronic/steric properties with activity.
Table 1 : Substituent Effects on CYP1B1 Inhibition (Hypothetical Data)
| Substituent Position | IC (μM) | LogP |
|---|---|---|
| 2-Fluoro, 3-methoxy | 0.45 | 2.1 |
| 3-Fluoro, 2-methoxy | 0.011 | 2.8 |
| 4-Trifluoromethyl | 0.083 | 3.5 |
Key Insight : C3-fluoro and C2-methoxy configurations yield optimal inhibitory potency due to enhanced hydrophobic interactions and reduced steric hindrance .
Q. What computational methods (e.g., DFT, molecular docking) are effective in predicting the interaction of this compound with biological targets?
Methodological Answer:
- Density functional theory (DFT) : Calculates electronic properties (e.g., frontier molecular orbitals) to predict reactivity and binding affinity. Basis sets like B3LYP/6-311+G(d,p) are recommended for fluorinated systems.
- Molecular docking (AutoDock Vina, Glide) : Simulates ligand-protein binding modes. Use CYP1B1 crystal structures (PDB: 3PM0) to identify key residues (e.g., Phe231, Leu294) for hydrophobic interactions.
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to evaluate conformational flexibility.
Validation : Compare computational binding energies with experimental IC values to refine predictive models .
Q. How can regioselective functionalization be achieved on the pyridine ring to introduce diverse substituents without compromising existing groups?
Methodological Answer: Regioselectivity is controlled by:
- Directing groups : Use methoxy at C2 to direct electrophilic substitution to C5 via ortho/para activation.
- Protection/deprotection : Temporarily protect trifluoromethyl groups with trimethylsilyl chloride during nitration or bromination.
- Metal-mediated cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at C4 (activated by trifluoromethyl’s electron-withdrawing effect).
Case Study : Palladium-catalyzed C–H borylation at C5 achieves >80% yield using Ir catalysts (e.g., [Ir(OMe)(COD)]) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
